molecular formula C25H23N5O2S B11575959 4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide

4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B11575959
M. Wt: 457.5 g/mol
InChI Key: UJPQPWAPIOEYHG-UHFFFAOYSA-N
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Description

4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that features a triazole and phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a triazole ring is fused with a phthalazine moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole and phthalazine rings.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism by which 4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes, which can lead to cell death . The compound may also interact with specific enzymes and receptors, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide is unique due to its specific combination of a triazole and phthalazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

4-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C25H23N5O2S/c1-16-13-14-20(33(31,32)29-17(2)19-9-5-4-6-10-19)15-23(16)25-27-26-24-22-12-8-7-11-21(22)18(3)28-30(24)25/h4-15,17,29H,1-3H3

InChI Key

UJPQPWAPIOEYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Origin of Product

United States

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